1-Ethyl-4-methylquinoline-2(1H)-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
1-ethyl-4-methylquinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-13-11-7-5-4-6-10(11)9(2)8-12(13)14/h4-8H,3H2,1-2H3 |
InChI Key |
LPFJBFQOWNDNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC1=S)C |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Elucidation of 1 Ethyl 4 Methylquinoline 2 1h Thione and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) for Assignment of Proton Environments
The ¹H NMR spectrum of 1-Ethyl-4-methylquinoline-2(1H)-thione is expected to display distinct signals corresponding to the protons of the quinoline (B57606) core, the N-ethyl group, and the C4-methyl group. Based on the analysis of 4-methylquinoline-2(1H)-thione, the aromatic protons of the quinoline ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The electron-withdrawing effect of the thiocarbonyl group and the aromatic ring current deshields these protons.
The protons of the N-ethyl group are anticipated to present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group coupled to a nitrogen atom. The methylene protons would be expected to resonate further downfield than the methyl protons due to the deshielding effect of the adjacent nitrogen atom. The C4-methyl group protons will appear as a singlet, likely in the upfield region of the aromatic signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H5, H6, H7, H8 | 7.0 - 8.0 | Multiplet |
| H3 | ~7.2 | Singlet |
| N-CH₂ | ~4.0 - 4.5 | Quartet |
| C4-CH₃ | ~2.4 | Singlet |
| N-CH₂-CH₃ | ~1.3 - 1.5 | Triplet |
Note: Predicted values are based on data for 4-methylquinoline-2(1H)-thione and typical shifts for N-ethyl groups.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The most downfield signal is expected to be the thiocarbonyl carbon (C=S) due to its direct attachment to the electronegative sulfur atom and its involvement in the thioamide resonance structure. The aromatic carbons of the quinoline ring will resonate in the typical range for such systems, generally between δ 115 and 150 ppm.
The carbons of the N-ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-), being directly attached to the nitrogen, will be more deshielded than the terminal methyl carbon (-CH₃). The C4-methyl carbon will also resonate in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=S | >180 |
| Quaternary Aromatic Carbons | 130 - 150 |
| Aromatic CH Carbons | 115 - 135 |
| N-CH₂ | ~40 - 50 |
| C4-CH₃ | ~18 - 25 |
| N-CH₂-CH₃ | ~12 - 16 |
Note: Predicted values are based on data for 4-methylquinoline-2(1H)-thione and typical shifts for N-ethyl groups.
Two-Dimensional NMR Techniques for Connectivity and Correlation (e.g., COSY, HMBC, HSQC)
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal the coupling relationships between adjacent protons. Key correlations would be observed between the protons of the N-ethyl group (methylene to methyl) and among the coupled protons within the aromatic rings of the quinoline system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link the proton and carbon signals of the N-ethyl group, the C4-methyl group, and the CH groups of the quinoline ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Characteristic Functional Groups (e.g., C=S)
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most diagnostic of these would be the stretching vibration of the thiocarbonyl (C=S) group. The position of the C=S stretching band can be variable and is often coupled with other vibrations, but it is typically observed in the region of 1250-1020 cm⁻¹. The presence of a strong band in this region would be a key indicator of the thione functionality.
Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic (ethyl and methyl) groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C=S Stretch | 1020 - 1250 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C=S stretching vibration, which can sometimes be weak or coupled in the IR spectrum, may give a more distinct and intense signal in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra, providing further confirmation of the quinoline core structure. The symmetric vibrations of the molecule, in particular, are expected to be prominent in the Raman spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of compounds through the analysis of their fragmentation patterns under electron ionization (EI). For this compound, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
The fragmentation of quinoline derivatives is influenced by the substituents on the ring system. chempap.org In electron ionization mass spectrometry, the molecular ions of many quinoline derivatives are often the base peaks in their spectra, indicating their stability under electron impact. chempap.org The fragmentation pathways for this compound can be predicted based on the known behavior of substituted quinolines and related heterocyclic systems.
Common fragmentation patterns for N-alkylated quinolines involve the cleavage of the N-alkyl group. For the title compound, this would include the loss of an ethyl radical (•C2H5) to form an [M - 29]+ fragment ion. Subsequent fragmentation could involve the loss of a hydrogen radical or other small molecules. The quinoline ring itself can undergo characteristic fragmentation, such as the expulsion of a molecule of hydrogen cyanide (HCN), a common fragmentation pathway for quinoline, which results in a fragment ion at m/z 102 for the parent quinoline. chempap.org Other potential fragmentations include the loss of the methyl group from position 4 or cleavage of the heterocyclic ring. The study of isoquinoline (B145761) alkaloids, which share structural similarities, reveals that fragmentation is highly dependent on the degree of saturation and conjugation within the ring system; highly conjugated systems tend to fragment by losing substituent groups rather than through ring cleavage. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Loss | Description |
|---|---|---|
| [M]+ | - | Molecular Ion |
| [M - H]+ | Loss of a hydrogen radical | |
| [M - CH3]+ | Loss of a methyl radical from C4 | |
| [M - C2H5]+ | Loss of an ethyl radical from N1 | α-cleavage at the nitrogen atom |
| [M - S]+ | Loss of a sulfur atom |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with the conjugated quinoline system and the thiocarbonyl (C=S) group.
The electronic spectra of quinoline derivatives typically exhibit multiple absorption bands in the UV region. rsc.orgnist.gov For quinoline itself, these transitions are attributed to the π-electron system of the aromatic rings. The introduction of substituents and the thiocarbonyl group significantly modifies the absorption spectrum. The thiocarbonyl group is a chromophore that typically gives rise to a weak n→π* transition at longer wavelengths (in the visible region) and a strong π→π* transition at shorter wavelengths (in the UV region).
Studies on various quinoline derivatives show that the position and intensity of absorption bands are sensitive to the nature and position of substituents. researchgate.net For instance, electron-donating groups like alkyl groups (ethyl and methyl) generally cause a bathochromic shift (red shift) to longer wavelengths. The solvent environment can also influence the absorption maxima due to solvatochromic effects. researchgate.net In analogous quinoline systems, π-π* and n-π* transitions are typically observed in the ranges of 250-320 nm and around 300-400 nm, respectively. researchgate.net Theoretical studies combined with experimental data on similar heterocyclic systems help in the precise assignment of these electronic transitions. sharif.eduresearchgate.net
Table 2: Typical UV-Vis Absorption Data for Related Quinoline Derivatives
| Compound Class | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| Quinoline | Various | ~275, ~310 | π→π* | researchgate.net |
| Aminoquinoline | Various | ~340 | π→π* | researchgate.net |
| Thiophene-substituted quinoline | Ethyl Acetate | 249, 316 | π→π, n→π | researchgate.net |
X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination
For this compound and its analogues, single-crystal XRD analysis would reveal the geometry of the quinoline ring system, which is expected to be nearly planar. nih.gov The analysis would also confirm the positions of the ethyl group at the N1 position and the methyl group at the C4 position, and precisely characterize the C=S double bond of the thione group. Crystallographic studies on related quinoline derivatives have shown that they crystallize in various crystal systems, such as monoclinic and hexagonal. chemmethod.comresearchgate.net The refinement of the crystal structure allows for the accurate determination of atomic coordinates and thermal displacement parameters. bohrium.com
Table 3: Crystallographic Data for Selected Quinoline Analogues
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 4,4'-thio-bis(1-methylquinoline-2(1H)-thione) | Monoclinic | P21/c | researchgate.net |
| 3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one) | Hexagonal | P62 | researchgate.net |
| (C18H21N3O7) quinoline derivative | Monoclinic | P21/c | chemmethod.com |
| 4-Hydroxy-1-methylquinolin-2(1H)-one | Monoclinic | Not specified | helsinki.firesearchgate.net |
Solid-State Tautomerism and Conformational Studies
Quinoline-2(1H)-thiones can exist in two tautomeric forms: the thione (lactam) form and the thiol (lactim) form. In the solid state, one tautomer usually predominates. X-ray diffraction is a powerful tool for unambiguously identifying the dominant tautomeric form in the crystal structure by locating the position of the hydrogen atom (on the nitrogen or the sulfur atom).
For the analogous quinolin-4(1H)-one systems, studies have shown that the keto (oxo) form is generally the more stable tautomer in the solid state. bohrium.comnuph.edu.ua Similarly, for this compound, the thione form is expected to be the dominant tautomer in the solid state. The presence of the N-ethyl group prevents tautomerism involving the N-H proton, but the potential for thione-thiol tautomerism involving other protons, if applicable, could be investigated. However, in this specific N-substituted compound, the thione form is fixed. Conformational studies via XRD would detail the orientation of the N-ethyl and C-methyl groups relative to the quinoline plane. For instance, in related structures, piperidine (B6355638) rings attached to a quinoline core have been shown to adopt a stable chair conformation. nih.gov
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Supramolecular Assemblies
The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. Understanding these interactions is crucial for comprehending the supramolecular chemistry of the compound.
In the crystal structure of this compound, several types of intermolecular interactions are anticipated. Although the molecule lacks conventional hydrogen bond donors (like O-H or N-H), weak C-H···S hydrogen bonds may play a role in stabilizing the crystal packing, where the sulfur atom of the thione group acts as a hydrogen bond acceptor.
Computational and Theoretical Investigations of 1 Ethyl 4 Methylquinoline 2 1h Thione Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules due to its balance of accuracy and computational efficiency. espublisher.comnih.gov For quinoline (B57606) derivatives, DFT is employed to calculate a wide range of properties, including molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals. scirp.orgscirp.org Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G or 6-311G to achieve reliable results for these systems. espublisher.comespublisher.com
A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. nih.govscirp.org This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. scirp.org For quinoline systems, DFT calculations can determine key structural parameters such as bond lengths and angles. mdpi.comresearchgate.net By exploring the energetic landscape, researchers can identify various stable conformers and the energy barriers between them, providing insights into the molecule's flexibility and preferred shapes. nih.gov This is crucial for understanding how the molecule might interact with biological targets.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.govwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. sapub.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. espublisher.comespublisher.com Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. youtube.comnih.gov For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's location can be influenced by various substituents. espublisher.com This analysis helps in understanding reaction mechanisms and designing molecules with desired reactivity. wikipedia.orgwuxibiology.com
| Compound System (Analogous to target) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) | -5.84 | -1.74 | 4.10 | espublisher.comespublisher.com |
| EPBZ-F derivative | -5.91 | -1.90 | 4.01 | espublisher.comespublisher.com |
| EPBZ-NH2 derivative | -5.27 | -1.89 | 3.38 | espublisher.comespublisher.com |
| Quinoline | -6.57 | -0.78 | 5.79 | researchgate.net |
This table presents representative HOMO-LUMO data for related heterocyclic thione and quinoline systems to illustrate typical values obtained from DFT calculations. The specific values for 1-Ethyl-4-methylquinoline-2(1H)-thione would require dedicated computational studies.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules. espublisher.com This method allows for the simulation of electronic absorption spectra (UV-Vis), which can be compared directly with experimental data to validate the computational model. researchgate.netresearchgate.netbohrium.com By calculating the vertical excitation energies, TD-DFT helps in understanding the nature of electronic transitions, such as π-π* transitions, which are common in aromatic systems like quinoline. espublisher.comnih.gov Furthermore, DFT calculations can predict vibrational frequencies, which correlate with experimental Infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov This correlation between theoretical and experimental spectra is invaluable for confirming molecular structures and understanding their electronic characteristics. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility and dynamic behavior in various environments, such as in solution. researchgate.netmdpi.com By simulating the trajectory of the molecule, researchers can analyze parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of different conformations and the flexibility of specific parts of the molecule, such as the ethyl group. nih.govnih.gov This information is particularly useful for understanding how the molecule might adapt its shape to fit into a biological receptor's active site. tees.ac.uk
Quantum Chemical Methods for Reaction Mechanism Prediction
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface, these methods can identify transition states, intermediates, and products of a reaction. nih.gov This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. chemrxiv.org For quinoline-thione systems, these calculations can predict reaction pathways for processes like nucleophilic substitution or cycloaddition reactions. chemrxiv.org Understanding the detailed mechanism at a molecular level is crucial for optimizing reaction conditions and developing new synthetic routes. rsc.org
In Silico Approaches in Structure-Activity Relationship (SAR) Studies and Ligand Design
In silico methods play a vital role in modern drug discovery, particularly in establishing Structure-Activity Relationships (SAR) and in ligand design. mdpi.comnih.gov For quinoline derivatives, which are known for their diverse pharmacological activities, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate structural features with biological activity. nih.govmdpi.comdntb.gov.ua By analyzing a series of related compounds, these models can identify which molecular properties (e.g., steric, electronic) are critical for a desired biological effect. mdpi.com This knowledge guides the rational design of new, more potent, and selective ligands. nih.gov Molecular docking and dynamics simulations are then used to predict how these newly designed molecules will bind to their target proteins, helping to prioritize candidates for synthesis and experimental testing. nih.govresearchgate.net Machine learning and deep learning models are also emerging as powerful tools to predict metabolic pathways and potential toxicity, such as the formation of reactive quinone species. nih.gov
Advanced Applications and Future Research Directions for 1 Ethyl 4 Methylquinoline 2 1h Thione
Utility as Versatile Synthetic Intermediates and Reagents in Organic Synthesis
Quinoline-2(1H)-thiones, including 1-Ethyl-4-methylquinoline-2(1H)-thione, are highly valued as versatile intermediates in organic synthesis. Their inherent reactivity allows for the construction of diverse and complex molecular architectures. The thione group can be readily converted into other functional groups, and the quinoline (B57606) ring itself can undergo various substitutions.
Researchers have utilized quinoline-thioether derivatives as key synthons for preparing a range of heterocyclic compounds. For example, 4-chloro-2-(ethoxycarbonylmethylthio)-8-methylquinoline has been used as a precursor to synthesize novel triazoles, thiadiazoles, and benzimidazoles that bear the quinoline moiety. researchgate.net The high reactivity of quinoline-2-thiones provides a gateway to diverse organosulfur quinoline scaffolds. nih.gov This reactivity makes them valuable starting materials for creating libraries of compounds for drug discovery and materials science. The 3-acetyl-4-(methylthio)quinolin-2(1H)-one derivative, for instance, serves as a useful synthon for synthesizing new quinolinone compounds through reactions with various reagents like benzylamine (B48309) and benzaldehyde. researchgate.net
Potential in Materials Science Research (e.g., Luminescent Materials, Electrochromic Applications)
The unique electronic properties of the quinoline ring system make its derivatives, such as this compound, promising candidates for materials science applications. researchgate.net
Luminescent Materials: Quinoline derivatives are known to form highly luminescent complexes, particularly with rare-earth metals like Europium (Eu(III)). nih.gov These complexes exhibit excellent thermal stability and high fluorescence quantum yields, making them suitable for use as phosphors in various optical applications. nih.govmdpi.com The utility of quinoline-2-thiol (B7765226)/quinoline-2(1H)-thione as a chromophore for developing fluorescent sensors has also been explored. researchgate.net While some derivatives show no fluorescence on their own, their fluorescence can be triggered or quenched by the presence of specific metals or changes in pH, indicating their potential in sensor technology. researchgate.net
Electrochromic Applications: A series of compounds featuring quinoline and isoquinoline (B145761) units linked by an ethenylic bridge have been investigated as materials for electrochromic applications. mdpi.com These materials exhibit a significant color change upon electrochemical oxidation and reduction. A key feature is their ability to achieve a completely UV-absorbing oxidized state, resulting in a highly transmissive bleached state, which is a crucial characteristic for applications like smart windows and sunglasses. mdpi.com
Development of Novel Synthetic Methodologies for Quinoline-2(1H)-thiones
The growing importance of quinoline-2(1H)-thiones has spurred the development of new and efficient synthetic methods. These methodologies aim to improve yields, reduce reaction times, increase functional group tolerance, and adhere to the principles of green chemistry. tandfonline.com
Recent advancements include:
One-Step Syntheses: A one-step conversion of 3-aryl-3-(2-aminophenyl)-1-propyn-3-ols into quinoline-2(1H)-thiones has been achieved by treatment with n-butyllithium and elemental sulfur. nih.gov
Deoxygenative Functionalization: A highly regioselective method involves the deoxygenative C-H functionalization of readily available quinoline-N-oxides with thiourea. nih.govresearchgate.net This approach offers experimental simplicity and provides access to a diverse range of functionalized quinoline-2-thiones in good to high yields. nih.govresearchgate.net
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been employed to create polyheterocyclic-fused quinoline-2-thiones. nih.gov This method often uses water as a solvent and can proceed without catalysts or additives, representing an environmentally friendly approach. nih.gov
Table 1: Selected Modern Synthetic Methodologies for Quinoline-2(1H)-thiones
| Methodology | Starting Materials | Reagents & Conditions | Advantages |
|---|---|---|---|
| Deoxygenative C-H/C-S Functionalization | Quinoline N-Oxides | Thiourea, Triflic anhydride | Excellent regioselectivity, wide functional group tolerance, good to high yields. nih.govresearchgate.net |
| One-Step Conversion | 3-Aryl-3-(2-aminophenyl)-1-propyn-3-ols | n-Butyllithium, Elemental Sulfur | A direct, one-step process for synthesis. nih.gov |
| Microwave-Assisted Annulation | ortho-Heteroaryl anilines | Carbon Disulfide (CS2), Water | Environmentally friendly (uses water), catalyst-free, high efficiency. nih.gov |
| Visible Light Mediation (for -ones) | Quinoline N-Oxides | Photocatalyst, Visible light | Reagent-free, highly atom-economical, greener alternative. rsc.org |
Exploration of Uncharted Reactivity and Transformation Pathways
The established reactivity of the quinoline-2(1H)-thione scaffold serves as a foundation for exploring new chemical transformations. The thione group is a versatile handle for nucleophilic and electrophilic reactions, allowing for the introduction of a wide range of substituents. For instance, the reaction of 4-chloro-8-methylquinoline-2(1H)-thione with sodium azide (B81097) furnishes an azido (B1232118) derivative, which can be further transformed into an amino group. mdpi.com Similarly, reactions with various thiols lead to the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com The high reactivity of these compounds is seen as an entry point for the synthesis of diverse and novel organosulfur quinoline structures. nih.govresearchgate.net Future research will likely focus on discovering novel cyclization, cross-coupling, and functionalization reactions to expand the chemical space accessible from this scaffold.
Integration of Advanced Computational Approaches for Predictive Research
Computational chemistry is an increasingly indispensable tool in the study of quinoline derivatives. Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to predict molecular properties and rationalize experimental observations.
Tautomeric Equilibrium: Computational studies have been used to predict that the thione tautomer of quinoline-2-thiol is the major form, a finding confirmed by absorption spectra. researchgate.netgrowingscience.com
Reaction Mechanisms: DFT calculations have been utilized to study the structures and relative stabilities of complexes formed between quinoline-2(1H)-thione and molecular iodine in different electronic states. researchgate.net
Biological Interactions: Molecular modeling and simulations are used to predict how quinoline-thione derivatives interact with biological targets. nih.gov In a study on quinazoline-2(1H)-thione derivatives as potential Bcl-xL inhibitors, molecular modeling predicted key interactions within the protein's hydrophobic groove, which were subsequently confirmed by structure-activity relationship (SAR) analysis. nih.gov These predictive models are crucial for rational drug design, helping to prioritize compounds for synthesis and biological testing.
Identification of New In Vitro Biological Targets and Mechanistic Studies
Quinoline and its derivatives are renowned for their broad spectrum of biological activities. nih.gov The quinoline-2(1H)-thione and the related quinolin-2(1H)-one cores are present in numerous compounds with significant pharmacological potential. ekb.egnih.gov
Extensive research has identified a range of biological activities for this class of compounds:
Anticancer Activity: Numerous quinoline derivatives have been synthesized and evaluated for their anticancer properties. ekb.eg One specific quinoline-2-thione derivative, referred to as KA3D, has shown significant anti-tumor activity against ovarian cancer cells both in vitro and in vivo. nih.gov Other studies have identified 3-(heteroaryl)quinolin-2(1H)-ones as potential inhibitors of Hsp90, a chaperone protein crucial for the survival of cancer cells. nih.gov
Apoptosis Regulation: A quinazoline-2(1H)-thione derivative was identified as an inhibitor of the anti-apoptotic Bcl-2 family proteins (Bcl-xL, Bcl-2, and Mcl-1), which are key targets in cancer chemotherapy. nih.gov
Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. nih.gov Novel quinoline derivatives continue to be designed and synthesized as potential antimalarial agents to combat drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net
Table 2: Biological Targets and Activities of Quinoline-2(1H)-thione/one Derivatives
| Biological Target/Activity | Compound Class | Findings |
|---|---|---|
| Anticancer (Ovarian Cancer) | Quinoline-2-thione derivative (KA3D) | Displayed significant cancer-killing effects in vitro and in vivo. nih.gov |
| Hsp90 Inhibition | 3-(Heteroaryl)quinolin-2(1H)-ones | Showed promising biological effects against MDA-MB231 and PC-3 cancer cell lines. nih.gov |
| Bcl-2 Family Protein Inhibition | Quinazoline-2(1H)-thione derivative | Acted as an inhibitor of Bcl-xL, Bcl-2, and Mcl-1 proteins. nih.gov |
| Antimalarial | Dihydropyrimidines with quinolinyl residues | Exhibited moderate to high antimalarial activities against Plasmodium falciparum. nih.gov |
| Antioxidant | Quinolinonyl-glycine derivative | Showed excellent H2O2 scavenging activity, surpassing the reference ascorbic acid. ekb.eg |
Current Challenges and Emerging Opportunities in Quinoline-2(1H)-thione Research
Despite significant progress, challenges remain in the field of quinoline-2(1H)-thione research. One major challenge is the development of highly selective therapeutic agents that minimize off-target effects. nih.govmdpi.com For drug development, issues such as poor water solubility and the ability to cross the blood-brain barrier must also be addressed. mdpi.com Furthermore, there is a continuous need for more sustainable and cost-effective synthetic methods to reduce the environmental impact of chemical synthesis. tandfonline.comfuturemarketinsights.com
However, these challenges are coupled with immense opportunities. The demand for quinoline derivatives in the pharmaceutical and agrochemical industries is growing. futuremarketinsights.com Emerging opportunities include:
Green Chemistry: The adoption of eco-friendly synthesis methods, such as microwave-assisted and photocatalytic reactions, is a major area of innovation. tandfonline.comnih.govrsc.org
Novel Therapeutics: The diverse biological activities of quinoline-thiones present opportunities for developing new drugs for cancer, infectious diseases like malaria, and other conditions. nih.govnih.govnih.gov
Advanced Materials: The exploration of these compounds in luminescent and electrochromic materials is still in its early stages, offering significant potential for new technologies in electronics and sensors. nih.govmdpi.com
Bio-based Synthesis: A future transformative development could be the advent of bio-based quinoline synthesis, further enhancing the sustainability of these valuable compounds. futuremarketinsights.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-4-methylquinoline-2(1H)-thione, and how can purity be validated?
- Methodology :
- Synthesis : Adapt protocols from analogous heterocyclic thiones, such as refluxing precursors (e.g., 2-mercapto derivatives) with alkylating agents in ethanol or DMF. For example, describes crystallization of pyrazine-2(1H)-thione via slow evaporation with stoichiometric ratios of reactants.
- Purity Validation : Use TLC (as in ) and elemental analysis (CHNS). Confirm via NMR (¹H/¹³C) and HRMS to detect impurities.
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) and temperature (e.g., 150 K conditions in ) to grow single crystals for XRD.
- Key Challenges : Avoiding oxidation of the thione group and controlling regioselectivity during alkylation.
Q. How can the crystal structure of this compound be resolved using XRD?
- Methodology :
- Data Collection : Use a diffractometer (e.g., Rigaku Synergy with MoKα radiation, λ = 0.71073 Å, as in ). Collect high-resolution data (θmax > 25°) to resolve ethyl/methyl group disorder.
- Refinement : Employ SHELXL ( ) for least-squares refinement. Apply constraints for H atoms (e.g., riding models for CH groups; refine NH/S-linked H atoms freely, as in ).
- Validation : Check R1/wR2 (<5%) and residual electron density (<0.25 eÅ⁻³). Use PLATON or CCDC tools for symmetry checks.
- Example : Pyrazine-2(1H)-thione in P21/m () showed C–S bond lengths of 1.671 Å, comparable to quinoline-thiones.
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?
- Methodology :
- Hirshfeld Analysis : Map dnorm surfaces (Crystal Explorer 3.1, ) to quantify interactions (e.g., N–H⋯S, C–H⋯π). For pyrazine-2(1H)-thione, N–H⋯N (13.8%) and C–H⋯S (36.8%) dominated .
- Graph Set Analysis : Classify motifs (e.g., chains, rings) using Etter’s rules ( ). The ethyl group may introduce steric effects, altering packing vs. smaller analogs.
- Data Interpretation : Compare with CSD entries (e.g., 2-mercaptopyrazine derivatives) to identify trends in π-stacking or van der Waals contributions.
Q. What computational strategies validate experimental spectroscopic and geometric data for this compound?
- Methodology :
- DFT Modeling : Optimize geometry at B3LYP/6-311++G(d,p) (Gaussian 16). Compare calculated vs. experimental bond lengths (e.g., C–S: ~1.67 Å in ) and NMR shifts (GIAO method).
- TD-DFT for UV-Vis : Predict λmax for thione → π* transitions. used DFT to match Pt(II) complex geometries with XRD data.
- Contradiction Resolution : If discrepancies arise (e.g., calculated vs. experimental dihedral angles), re-evaluate solvent effects or crystal packing forces.
Q. How can researchers resolve contradictions between biological activity predictions and experimental assays for this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., VEGFR-2 in ). Prioritize binding poses with H-bonds to S or N atoms.
- ADMET Profiling : Predict bioavailability (SwissADME) and toxicity (ProTox-II). Cross-reference with cytotoxicity assays (e.g., MTT on MCF-7 cells, as in ).
- Experimental Validation : If predicted activity (e.g., IC50 < 10 µM) mismatches assays, check purity (HPLC) or consider metabolite interference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
